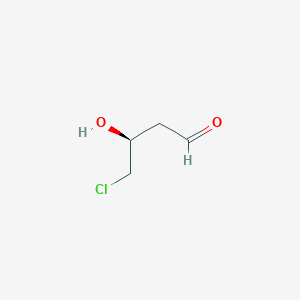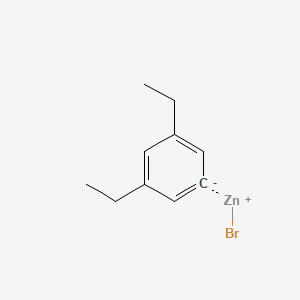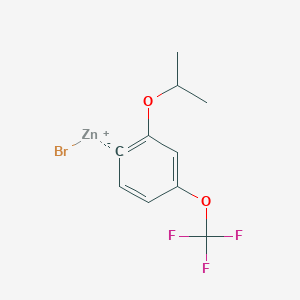
(2-i-Propyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it facilitates the formation of carbon-carbon bonds. The presence of the trifluoromethoxy group imparts unique electronic properties, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is often carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc species.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
In chemistry, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
The compound’s unique electronic properties, imparted by the trifluoromethoxy group, make it useful in the development of biologically active molecules. It can be used in the synthesis of pharmaceuticals, where the trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity and versatility make it a valuable tool in the development of new materials with unique properties.
作用機序
The mechanism of action of (2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the transfer of the aryl group to a metal catalyst, such as palladium or nickel, during cross-coupling reactions. The zinc moiety acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group can influence the electronic properties of the aryl group, affecting the reactivity and selectivity of the reactions.
類似化合物との比較
Similar Compounds
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)boronic acid: Another reagent used in cross-coupling reactions, particularly in Suzuki-Miyaura coupling.
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide: A Grignard reagent used in nucleophilic addition reactions.
Uniqueness
(2-iso-propyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is unique due to its combination of the trifluoromethoxy group and the organozinc moiety. This combination imparts distinct electronic properties, making it a versatile reagent in various chemical transformations. Its stability in THF and compatibility with a wide range of catalysts further enhance its utility in organic synthesis.
特性
分子式 |
C10H10BrF3O2Zn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
bromozinc(1+);1-propan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide |
InChI |
InChI=1S/C10H10F3O2.BrH.Zn/c1-7(2)14-8-4-3-5-9(6-8)15-10(11,12)13;;/h3,5-7H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
IWRQBULDOLFZKD-UHFFFAOYSA-M |
正規SMILES |
CC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


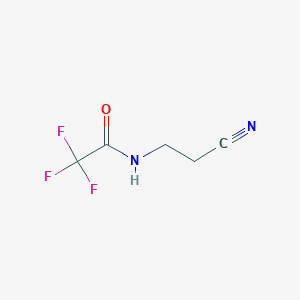


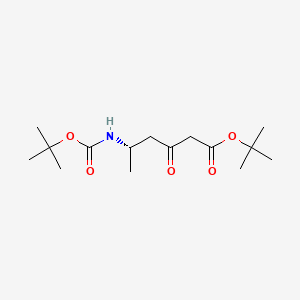
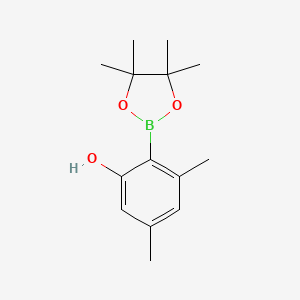
![n-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14887186.png)


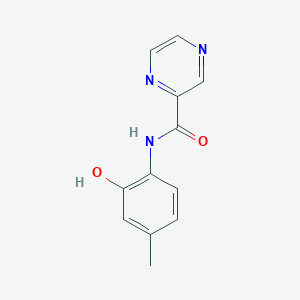

![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)
